BRL-15572

5-HT1D receptor Radioligand binding Selectivity

BRL-15572 dihydrochloride is a gold-standard 5-HT1D antagonist with 60-fold selectivity over 5-HT1B, essential for precise receptor deconvolution in vascular and CNS research. Differentiates from non-selective tools like GR 127935. Ideal for migraine and cardiovascular translational studies. Procure in high purity with multiple package options for R&D use.

Molecular Formula C25H28Cl2N2O
Molecular Weight 443.4 g/mol
CAS No. 193611-72-2
Cat. No. B1662225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBRL-15572
CAS193611-72-2
Synonyms3-(4-(3-chlorophenyl)piperazin-1-yl)-1,1-diphenyl-2-propanol
BRL 15572
BRL-15572
Molecular FormulaC25H28Cl2N2O
Molecular Weight443.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC(C(C2=CC=CC=C2)C3=CC=CC=C3)O)C4=CC(=CC=C4)Cl.Cl
InChIInChI=1S/C25H27ClN2O.ClH/c26-22-12-7-13-23(18-22)28-16-14-27(15-17-28)19-24(29)25(20-8-3-1-4-9-20)21-10-5-2-6-11-21;/h1-13,18,24-25,29H,14-17,19H2;1H
InChIKeyKQGJIKWDFWLCHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BRL-15572 (CAS 193611-72-2): A Selective 5-HT1D Receptor Antagonist for Pharmacological Discrimination of Serotonin Receptor Subtypes


BRL-15572 dihydrochloride (CAS 193611-72-2) is a synthetic organic compound that functions as a selective antagonist of the human serotonin 5-HT1D receptor [1]. It is primarily utilized as a pharmacological tool to differentiate 5-HT1D receptor-mediated responses from those mediated by the closely related 5-HT1B receptor, a critical distinction in neuropharmacological research [2]. BRL-15572 exhibits a pKi of 7.9 at recombinant human 5-HT1D receptors expressed in CHO cells and demonstrates approximately 60-fold selectivity over human 5-HT1B receptors [3].

Why BRL-15572 Cannot Be Substituted by Generic 5-HT1 Receptor Antagonists in 5-HT1B/1D Discrimination Studies


The human 5-HT1B and 5-HT1D receptors share only modest amino acid sequence homology yet display remarkably similar pharmacology, rendering them historically difficult to discriminate pharmacologically [1]. Most compounds with some degree of selectivity, such as ketanserin, possess greater affinity for other 5-HT receptor subtypes, confounding experimental interpretation [1]. Furthermore, commonly used pan-5-HT1 antagonists like GR 127935 act as agonists at certain 5-HT1D heteroreceptors, whereas BRL-15572 acts as a silent antagonist without intrinsic activity, providing cleaner pharmacological dissection [2]. Substitution with non-selective agents introduces ambiguity regarding which receptor subtype mediates an observed physiological or behavioral response, thereby compromising the validity of target-validation and mechanistic studies.

BRL-15572 (CAS 193611-72-2): Quantitative Differentiation Evidence for Scientific Selection


Receptor Binding Affinity and Selectivity: 60-Fold Discrimination Between h5-HT1D and h5-HT1B

BRL-15572 exhibits high affinity for recombinant human 5-HT1D receptors (pKi = 7.9) and demonstrates 60-fold lower affinity for recombinant human 5-HT1B receptors in head-to-head competition binding assays. In contrast, the comparator compound SB-216641 displays high affinity for h5-HT1B (pKi = 9.0) with only 25-fold selectivity over h5-HT1D [1]. This reciprocal selectivity profile establishes a matched pair of pharmacological tools for mutually exclusive targeting of these closely related receptor subtypes [1].

5-HT1D receptor Radioligand binding Selectivity CHO cells

Functional Antagonist Potency: cAMP Accumulation Assay Confirms 5-HT1D Selectivity

In a functional cAMP accumulation assay using recombinant human receptors, BRL-15572 exhibits a pKB of 7.1 at h5-HT1D receptors and a pKB of <6 at h5-HT1B receptors, yielding a >12-fold functional selectivity window. The comparator SB-216641 shows a reciprocal profile with pKB = 9.3 at h5-HT1B and pKB = 7.3 at h5-HT1D, a 100-fold functional selectivity for h5-HT1B [1]. This functional data confirms that the binding selectivity translates into differential antagonist activity in a physiologically relevant second-messenger pathway.

cAMP assay Functional antagonism pKB Recombinant receptor

Native Tissue Discrimination: BRL-15572 Fails to Block 5-HT1B Autoreceptors but Antagonizes 5-HT1D Heteroreceptors

In human neocortical synaptosomes, BRL-15572 (1 μM) antagonized the 5-HT-induced inhibition of K⁺-evoked glutamate overflow (a 5-HT1D heteroreceptor-mediated response) but was completely unable to modify 5-HT-induced inhibition of [³H]5-HT release (a 5-HT1B autoreceptor-mediated response) [1]. Conversely, the 5-HT1B-selective antagonist SB-224289 (1 μM) blocked the autoreceptor response but failed to interact with the heteroreceptor [1]. This reciprocal pattern of antagonism in native human tissue provides functional validation of subtype-specific targeting under physiologically relevant conditions.

Native human tissue Synaptosomes Autoreceptor Heteroreceptor Glutamate release

In Vivo Functional Discrimination in Migraine Model: 5-HT1D Mediates Dural CGRP Fiber Inhibition

In a mouse dural CGRP nociceptive fiber preparation—a model relevant to migraine pathophysiology—sumatriptan (a 5-HT1B/1D agonist) caused a rapid, reversible, dose-dependent inhibition of action-potential-evoked Ca²⁺ transients. Pre-application of BRL-15572 (selective 5-HT1D antagonist) prevented this inhibition, whereas the selective 5-HT1B antagonist SB-224289 did not [1]. This demonstrates that the inhibitory effect of sumatriptan on dural pain fibers is mediated selectively through the 5-HT1D receptor subtype, not 5-HT1B.

Migraine Trigeminovascular CGRP Sumatriptan In vivo imaging

Off-Target Receptor Profile: Significant Affinity at 5-HT1A and 5-HT2B Constrains Interpretation

While BRL-15572 is marketed as a selective 5-HT1D antagonist, it also exhibits considerable affinity for human 5-HT1A (pKi = 7.7) and 5-HT2B (pKi = 7.4) receptors, with less than 2-fold selectivity between 5-HT1D (pKi = 7.9) and 5-HT1A [1]. This off-target binding profile contrasts with more selective tool compounds that may be used for 5-HT1A or 5-HT2B studies. Researchers must account for this cross-reactivity when interpreting results from systems where these receptors are co-expressed [1].

Off-target activity Receptor profiling 5-HT1A 5-HT2B Selectivity limitations

Lack of Intrinsic Activity: Silent Antagonism at 5-HT1D Heteroreceptors

In recombinant high-expression systems, BRL-15572 behaves as a partial agonist in [³⁵S]GTPγS binding assays, with potencies correlating with its receptor binding affinities [1]. However, in native human neocortical synaptosomes, BRL-15572 (1 μM) added alone in the absence of 5-HT had no effect on glutamate overflow, indicating it acts as a silent antagonist (neutral antagonist) at native 5-HT1D heteroreceptors under these conditions [2]. In contrast, the pan-5-HT1 antagonist GR 127935 was previously found to behave as a full agonist at the h5-HT1D heteroreceptor regulating glutamate release [2]. This lack of intrinsic agonist activity at native receptors is a critical differentiator for experiments requiring receptor blockade without confounding receptor activation.

Silent antagonist Intrinsic activity Partial agonism GTPγS binding

Optimal Research and Industrial Application Scenarios for BRL-15572 (CAS 193611-72-2)


Pharmacological Dissection of 5-HT1B vs. 5-HT1D Contributions in Native Tissue Preparations

In ex vivo studies using human or guinea-pig cerebral cortex slices and synaptosomes, BRL-15572 (used at 300 nM to 2 μM) reliably blocks 5-HT1D receptor-mediated responses without affecting 5-HT1B autoreceptor function [1]. This application is essential for mapping the distinct anatomical and functional distributions of these receptor subtypes in native human tissue [1]. For optimal experimental design, BRL-15572 should be paired with a 5-HT1B-selective antagonist such as SB-216641 or SB-224289 to achieve complete subtype discrimination [2].

In Vivo Target Validation for 5-HT1D-Mediated Anti-Migraine Mechanisms

In rodent models of trigeminovascular activation relevant to migraine, BRL-15572 administered intravenously or via micro-iontophoresis selectively antagonizes the suppression of dural-evoked neuronal responses by triptan-class anti-migraine drugs, confirming the specific involvement of 5-HT1D receptors in central and peripheral pain pathways [3]. This application is critical for preclinical validation of novel 5-HT1D-selective agonists and for understanding the mechanistic basis of triptan efficacy and side effects [3].

Functional cAMP and GTPγS Assays for GPCR Screening and Profiling

BRL-15572 serves as a reference antagonist in cell-based functional assays (cAMP accumulation and [³⁵S]GTPγS binding) to confirm 5-HT1D receptor engagement and to profile the functional selectivity of novel serotonergic compounds [4]. Its established pKB value of 7.1 at h5-HT1D receptors provides a benchmark for comparing antagonist potencies across compound series in drug discovery campaigns targeting the 5-HT1 receptor family [4].

Controlled In Vivo Studies Requiring Silent Antagonism Without Partial Agonism

For behavioral or physiological studies where receptor blockade must be achieved without introducing confounding agonist activity, BRL-15572 is preferable to pan-5-HT1 antagonists like GR 127935, which can act as agonists at certain 5-HT1D heteroreceptors [5]. BRL-15572 (administered i.p. at 0.3–100 mg/kg) is inactive in formalin-induced nociception assays when given alone, confirming its suitability as a silent antagonist tool in vivo [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for BRL-15572

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.